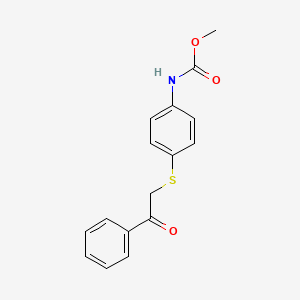

methyl N-(4-phenacylsulfanylphenyl)carbamate

Description

Properties

CAS No. |

307325-60-6 |

|---|---|

Molecular Formula |

C16H15NO3S |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

methyl N-(4-phenacylsulfanylphenyl)carbamate |

InChI |

InChI=1S/C16H15NO3S/c1-20-16(19)17-13-7-9-14(10-8-13)21-11-15(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19) |

InChI Key |

ZXOCDFHDUXLNFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC=CC=C2 |

solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

Methyl N-(4-phenacylsulfanylphenyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Average Mass : 301.36 g/mol

- CAS Number : 307325-60-6

These properties indicate that this compound is a structurally complex compound with potential interactions in biological systems.

Carbamate compounds typically function as reversible inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synaptic junctions. This mechanism is crucial for their neuropharmacological effects. The hydrolysis of carbamates results in the release of carbamic acid and the corresponding amine, which can further influence biological activity by modulating neurotransmitter levels in the central nervous system (CNS) .

Neuropharmacological Effects

Research indicates that carbamate derivatives can exhibit neurotoxic effects due to their action on AChE. The reversible nature of this inhibition can lead to acute toxicity but may also result in long-term neurobehavioral effects, particularly in cases of mild poisoning . Studies have shown that workers exposed to carbamate pesticides exhibited deficits in psychomotor and cognitive functions compared to unexposed controls .

Case Studies

- Neurobehavioral Impact Study :

-

Toxicological Evaluation :

- A study on aldicarb, a related carbamate, reviewed over 280 animal studies and human monitoring, highlighting its mechanism of AChE inhibition and associated toxicological endpoints . Although specific data on this compound is limited, insights from aldicarb can provide context for understanding the biological activity of similar compounds.

Comparative Analysis with Other Carbamates

| Carbamate Compound | Mechanism | Biological Activity |

|---|---|---|

| This compound | AChE inhibition | Potential neurotoxicity |

| Aldicarb | AChE inhibition | Acute toxicity; chronic neurobehavioral effects observed |

| Rivastigmine | AChE inhibition | Treatment for Alzheimer’s disease |

Scientific Research Applications

Organic Synthesis

Methyl N-(4-phenacylsulfanylphenyl)carbamate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for the development of more complex molecules. This application is particularly relevant in the pharmaceutical industry, where novel compounds are often synthesized for therapeutic purposes.

Biological Research

The compound has shown promise in biological research due to its potential interactions with various biomolecules. Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways. This property positions it as a candidate for exploring enzyme kinetics and mechanisms, which are crucial for understanding biological processes.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound, particularly against pathogenic bacteria such as Helicobacter pylori. The compound's mechanism of action involves the inhibition of essential enzymes required for bacterial survival. A study conducted on its efficacy demonstrated significant reductions in bacterial load in infected models, suggesting its potential as an antimicrobial agent.

Study on Antimicrobial Efficacy

A controlled study was conducted to evaluate the antimicrobial efficacy of this compound against H. pylori. The study utilized both in vitro and in vivo models, revealing that the compound effectively reduced bacterial load significantly when administered at optimal concentrations. These findings suggest that further development could lead to new therapeutic options for treating infections caused by this bacterium.

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, researchers investigated the interactions between this compound and specific metabolic enzymes. The results indicated that the compound could serve as an effective inhibitor, providing insights into potential applications in drug design aimed at modulating enzyme activity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety (-NHCOOCH₃) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the carbamate into aniline derivatives, CO₂, and methanol .

-

Basic Hydrolysis (Saponification) : Deprotonation generates a carbamate anion, leading to cleavage into a primary amine and methyl carbonate :

Key Factors :

-

Reaction rates depend on pH and temperature.

-

Electron-withdrawing phenacyl groups enhance electrophilicity at the carbamate carbonyl .

Nucleophilic Substitution at the Sulfanyl Group

The phenacylsulfanyl (-S-CH₂-C(O)-C₆H₅) group participates in nucleophilic substitutions due to the electron-withdrawing nature of the phenacyl moiety, which polarizes the C–S bond .

| Reagent | Product | Conditions |

|---|---|---|

| Alkyl Halides | Thioether derivatives | Base (e.g., K₂CO₃), polar aprotic solvent |

| Amines | Substituted thiols | Room temperature, DMF |

Mechanism :

Nu = nucleophile (e.g., alkyl, amine)

Oxidation of the Thioether Group

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | Sulfoxide (-S(O)-) | Mild acidic conditions |

| mCPBA | Sulfone (-SO₂-) | Dichloromethane, 0°C→RT |

Example Reaction :

Oxidation selectivity depends on reagent strength and stoichiometry .

Reduction of the Phenacyl Ketone

The ketone group (C=O) in the phenacyl substituent is reducible to a secondary alcohol:

| Reducing Agent | Product | Conditions |

|---|---|---|

| NaBH₄ | Alcohol (-CH(OH)-) | Methanol, RT |

| LiAlH₄ | Alcohol (-CH(OH)-) | Dry ether, reflux |

Mechanism :

Steric hindrance from the phenyl group may slow reduction kinetics .

Cross-Coupling Reactions

The aromatic ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the sulfanyl group due to electron-donating effects of sulfur .

Example Nitration :

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

Comparison with Similar Compounds

Substituent Effects on Phenyl Rings

- This contrasts with the phenacylsulfanyl group, which is less electron-withdrawing, likely resulting in higher log P values (~3.7, inferred from ) and better membrane permeability . (4-Chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate (): Multiple chlorine atoms amplify electrophilicity and may enhance binding to biological targets via halogen bonding.

- Electron-Donating Groups (EDGs): Methyl N-(4-phenoxyphenyl)carbamate (): The phenoxy group (–O–Ph) enhances lipophilicity (log P = 3.73) and may stabilize aromatic π-π interactions. The phenacylsulfanyl group, while also lipophilic, introduces a sulfur atom capable of forming hydrogen bonds or metal coordination complexes, altering bioavailability .

Sulfur-Containing Analogues

- (2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate (): The pyridinyl-sulfanyl moiety combines aromaticity with sulfur’s nucleophilicity. Compared to the phenacylsulfanyl group, this structure may exhibit different metabolic stability due to the trifluoromethyl group’s resistance to oxidation .

- Methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate (): The sulfonamide group (–SO₂–NH–) introduces strong hydrogen-bonding capacity, contrasting with the thioether (–S–) in the target compound. This difference could affect enzymatic inhibition profiles .

Physicochemical Properties

| Compound | log P | Key Substituents | Notable Properties |

|---|---|---|---|

| Methyl N-(4-phenacylsulfanylphenyl)carbamate | ~3.7* | –S–CH₂–C(O)–Ph | High lipophilicity, potential H-bonding |

| Methyl N-(4-nitrophenyl)carbamate | ~1.5 | –NO₂ | Polar, UV-active |

| Methyl N-(4-phenoxyphenyl)carbamate | 3.73 | –O–Ph | Moderate solubility in organic solvents |

| (4-Chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate | ~4.2 | –Cl, –Cl | High crystallinity, halogen bonding |

*Estimated based on structural analogs ().

Crystallographic and Stability Considerations

- Hydrogen Bonding: Methyl N-(4-chlorophenyl)carbamate forms intermolecular N–H⋯O bonds, stabilizing its crystal lattice . The phenacylsulfanyl group may introduce additional C–H⋯O or S⋯π interactions, altering melting points and solubility.

- Oxidative Stability: Thioethers are prone to oxidation to sulfoxides or sulfones. This contrasts with sulfonamides () or ethers (), which are more stable under oxidative conditions .

Q & A

Q. How do intermolecular interactions influence crystal packing and stability?

- Methodological Answer : Analyze SCXRD data for hydrogen bonds (e.g., N1–H1N1⋯O2 in ) and van der Waals interactions. For disordered structures (e.g., cyclohexene rings in ), refine occupancy ratios and compare puckering parameters (Q, θ, φ). Thermal ellipsoid plots assess dynamic disorder.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.